4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

Overview

Description

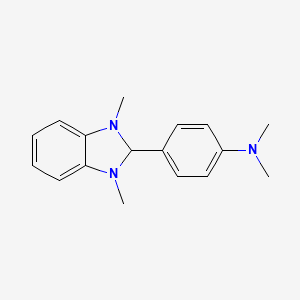

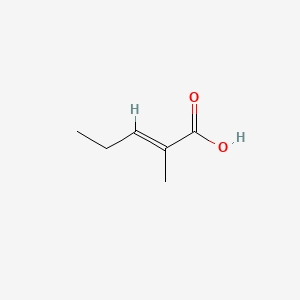

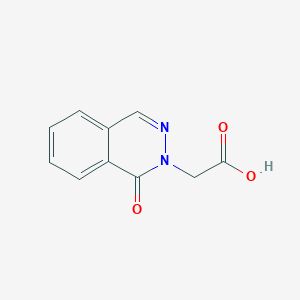

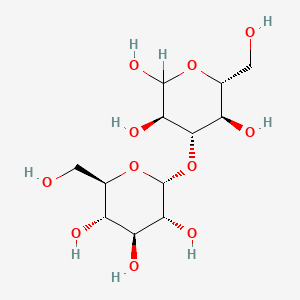

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is an organic compound with a complex structure that includes a benzimidazole ring and a dimethylaniline moiety. This compound is known for its applications in organic electronics, particularly as an n-type dopant in organic thin film transistors (OTFTs) and organic photovoltaic cells (OPVs) .

Mechanism of Action

Target of Action

The primary target of GNF-Pf-4385 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the malaria parasite Plasmodium falciparum .

Mode of Action

GNF-Pf-4385 interacts with its target, the transporter pfmfr3, in a way that leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

The affected biochemical pathway involves the mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . The compound GNF-Pf-4385 and its structurally related compound MMV085203 have a different mechanism of action than the direct inhibition of cytochrome bc1 .

Pharmacokinetics

falciparum parasites in the low nanomolar to low micromolar range .

Result of Action

The molecular and cellular effects of GNF-Pf-4385’s action involve the modulation of drug resistance in P. falciparum . The compound’s interaction with the pfmfr3 transporter leads to decreased sensitivity to the compound and other antimalarials that target the mitochondria .

Action Environment

It is known that environmental factors can significantly impact the efficacy and stability of various compounds

Biochemical Analysis

Biochemical Properties

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline plays a significant role in biochemical reactions due to its electron-donating properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer mechanisms. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

The molecular mechanism of action of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline involves its binding interactions with biomolecules. It acts as an electron donor, facilitating electron transfer reactions. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, thereby preventing the metabolism of certain substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline have been observed to change over time. The compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At high doses, it can cause toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .

Metabolic Pathways

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .

Transport and Distribution

The transport and distribution of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin, which facilitates its distribution within the body. The localization and accumulation of the compound can affect its activity and function .

Subcellular Localization

The subcellular localization of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE typically involves the reaction of 1,3-dimethylbenzimidazole with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality. The use of automated systems and stringent quality control measures ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different electronic properties.

Reduction: Reduction reactions can modify the electronic structure of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and specific catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline has several scientific research applications:

Chemistry: It is used as an n-type dopant in organic electronics, enhancing the performance of OTFTs and OPVs.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound has a similar structure but differs in its electronic properties and applications.

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Another related compound with distinct chemical and physical properties.

Uniqueness

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline stands out due to its high stability under ambient conditions and its ability to form transparent and homogeneous films in thin-film transistors. These properties make it a valuable material in the field of organic electronics .

Properties

IUPAC Name |

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIMLCQTGCWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353935 | |

| Record name | GNF-Pf-4385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302818-73-1 | |

| Record name | GNF-Pf-4385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302818-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives work as n-type dopants in perovskite solar cells?

A1: The research demonstrates that incorporating these derivatives into the perovskite layer of a solar cell leads to an increase in the short circuit current (Jsc) []. This suggests that the 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives are effectively donating electrons to the perovskite material, thereby increasing its conductivity and ability to transport electrons generated by sunlight. This "n-type doping" effect is crucial for enhancing the overall power conversion efficiency (PCE) of the solar cell.

Q2: What is the significance of achieving high performance with extremely low doping ratios of these derivatives?

A2: The study highlights that even minute quantities (as low as 0.05% by weight) of the most potent 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivative are sufficient to significantly boost the Jsc of the perovskite solar cell []. This is significant because traditional n-type doping often comes with a trade-off: while Jsc might increase, there's a risk of compromising the open-circuit voltage (Voc) and fill factor (FF) of the cell, ultimately limiting the overall efficiency gain. This research demonstrates a way to circumvent this trade-off by achieving significant performance enhancement with minimal doping, paving the way for more efficient and cost-effective perovskite solar cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)